4-fluoro-N-methylpyrrolidine-2-carboxamide
Description
4-Fluoro-N-methylpyrrolidine-2-carboxamide is a pyrrolidine-based compound featuring a fluorine atom at the 4-position of the pyrrolidine ring and an N-methyl carboxamide group at the 2-position. Pyrrolidine’s five-membered ring provides conformational flexibility, which can optimize interactions with target proteins.
Properties
IUPAC Name |
4-fluoro-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c1-8-6(10)5-2-4(7)3-9-5/h4-5,9H,2-3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIFYHHTHLJWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-methylpyrrolidine-2-carboxamide, specifically the (2S,4R) stereoisomer, is a synthetic compound notable for its diverse biological activities. This compound features a pyrrolidine ring with a fluorine atom and a carboxamide functional group, which significantly influences its pharmacological properties. The molecular formula is C₆H₁₂ClFN₂O, and its molecular weight is approximately 183.61 g/mol.
Chemical Characteristics
The presence of the fluorine atom enhances the compound's lipophilicity , which can improve its bioavailability and interaction with biological targets. The carboxamide group allows for various chemical reactions, including hydrolysis under different pH conditions. The stereochemistry of the compound plays a crucial role in its biological interactions, affecting binding affinities and overall activity.
Biological Activities
This compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that it can block the cell cycle in the G2-M phase and induce apoptosis in HeLa and MCF-7 cells .
- Mechanism of Action : The mechanism of action appears to involve interaction with specific molecular targets such as enzymes or receptors. The compound has been noted to compete with colchicine at its binding site, impacting tubulin polymerization and potentially leading to enhanced efficacy when used in combination with other chemotherapeutic agents like doxorubicin .
- Complement Pathway Modulation : Research indicates that this compound may influence the alternative complement pathway, which is relevant in autoimmune diseases and cancer. It has been shown to modulate the activation of complement proteins, potentially leading to therapeutic applications in inflammatory disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle blockade | |
| Enzyme Interaction | Competes at colchicine-binding site | |
| Complement Modulation | Alters complement pathway activation |
Case Study: Antiproliferative Effects
A study conducted on a series of fluoro-substituted ligands highlighted the significant antiproliferative activity of this compound. In this study, cells treated with the compound exhibited morphological changes indicative of apoptosis, including cytoskeletal collapse and cell shrinkage at concentrations as low as 100 nM .
NCI60 Screening Results
In a comprehensive screening involving the NCI60 cancer cell line panel, this compound demonstrated substantial growth inhibition across multiple cancer types. This screening involved administering varying concentrations of the compound to assess its lethality profile and growth inhibition rates .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Key Findings from Comparative Studies
Fluorine vs. However, bromine’s larger size may reduce metabolic stability .
Ring System Flexibility :
- Pyrrolidine-based compounds (e.g., target compound and ) exhibit greater conformational adaptability compared to rigid pyridine () or thiazole-containing analogs (). This flexibility is critical for optimizing pharmacophore alignment .
Carboxamide Modifications: Substitution of the carboxamide nitrogen with methyl (target compound) vs. pyridinyl () or benzyl groups () affects solubility and metabolic pathways.
Hydroxy and thiazole groups in enhance hydrogen bonding and π-π stacking, respectively, improving target affinity but possibly complicating synthetic routes .
Preparation Methods
Preparation of N-methylpyrrolidine Core
A critical intermediate is N-methylpyrrolidine , which can be prepared efficiently by the following method:
- Method: Catalytic reaction of 1,4-dichlorobutane with methylamine in an ether solvent under potassium iodide catalysis.
- Solvent: High-boiling ether solvents such as diglyme or anisole are used because they form hydrogen bonds with methylamine, enhancing its solubility and maintaining high concentration even above the azeotropic boiling point of methylamine and water.
- Reaction Conditions: Normal pressure, temperature range of 100–120 °C, reaction time 3–8 hours.
- Molar Ratios: 1,4-dichlorobutane to methylamine ratio of about 1:3.5–4.5; potassium iodide catalyst at 2.5–6 mol% relative to 1,4-dichlorobutane.
- Yield and Purity: Yields exceed 88%, with product purity above 99% after distillation and purification steps.
This method avoids high-pressure equipment, simplifies production, and is economically favorable for industrial scale.
Formation of the Carboxamide Functionality
The carboxamide group at the 2-position is introduced typically via:
- Conversion of Pyrrolidine-2-carboxylic Acid to Acid Chloride: Using reagents such as phosphorus pentachloride (PCl5) in the presence of acetyl chloride.
- Amidation: Reaction of the acid chloride intermediate with methylamine or substituted amines in a suitable solvent like acetone under reflux conditions.
- Purification: Workup includes neutralization, extraction with ethyl acetate, drying, and purification by recrystallization or chromatography.
- Example: N-methylpyrrolidine-2-carbonyl chloride prepared from L-proline was reacted with methylamine to form the corresponding carboxamide.
Integrated Synthetic Route Summary
| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,4-Dichlorobutane + Methylamine | Ether solvent (diglyme/anisole), KI catalyst, 100–120 °C, 3–8 h | N-methylpyrrolidine | >88 | High purity, normal pressure |
| 2 | Boc-protected pyrrolidine-2-carboxamide | LDA, Selectfluor, low temperature | 4-fluoro-Boc-pyrrolidine-2-carboxamide | Moderate | Selective fluorination |
| 3 | Pyrrolidine-2-carboxylic acid | PCl5, acetyl chloride | Pyrrolidine-2-carbonyl chloride | High | Acid chloride intermediate |
| 4 | Pyrrolidine-2-carbonyl chloride + Methylamine | Acetone, reflux | 4-fluoro-N-methylpyrrolidine-2-carboxamide | Moderate | Amidation step |
Crystallization and Purification
For pharmaceutical-grade purity:
- Use of solvents such as dichloromethane to dissolve the compound.
- Addition of anti-solvents with low dielectric constants to induce crystallization.
- Isolation of crystalline forms (e.g., free base anhydrate crystalline Type E) by slurry formation and filtration.
- Control of solvent ratios (e.g., dichloromethane to anti-solvent from 1:1.5 to 1:10) optimizes crystal quality.
Research Findings and Notes
- The use of potassium iodide in the N-methylpyrrolidine synthesis enhances nucleophilic substitution by halogen exchange, increasing reaction rate and yield.
- Late-stage fluorination enables the introduction of fluorine without affecting other sensitive functional groups.
- Amidation via acid chloride intermediates is a well-established, reliable method for carboxamide formation.
- Crystallization techniques are critical for obtaining pure, stable solid forms suitable for pharmaceutical applications.
Q & A
Q. What are the common synthetic routes for preparing 4-fluoro-N-methylpyrrolidine-2-carboxamide and its derivatives?
- Methodological Answer : Synthesis typically involves:
- Acylation of pyrrolidine : Introduce the carboxamide group via coupling reactions (e.g., using activated esters or carbodiimide reagents).
- Fluorination : Strategic fluorination at the 4-position via electrophilic fluorination or halogen exchange (e.g., using DAST or Selectfluor™).
- N-Methylation : Achieved via reductive amination or direct alkylation with methyl iodide under basic conditions.
- Purification : Column chromatography or recrystallization to isolate high-purity products .
- Example : 1-Acyl derivatives of pyrrolidine-2-carboxamide were synthesized by coupling acyl chlorides with pyrrolidine intermediates, followed by fluorination .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR confirms fluorine substitution, while and NMR elucidate backbone structure and substituents.
- High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity; reverse-phase columns with UV detection are standard .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
- X-ray Crystallography : Resolves stereochemistry and confirms solid-state conformation, as demonstrated in pyrimidine carboxylate derivatives .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact; acute toxicity data (Category 4 for oral/dermal/inhalation) suggest moderate hazard .
- Storage : In airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation.
- Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Modify the pyrrolidine ring (e.g., alkylation, fluorination) and carboxamide side chain (e.g., aryl/heteroaryl groups) to assess impact on target affinity.
- In Vitro Assays : Use receptor-binding assays (e.g., AT receptor for hypertension targets) to quantify IC values. For example, 1-pentanoyl derivatives showed enhanced affinity due to hydrophobic interactions .
- Data Analysis : Employ multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity.
Q. What strategies are effective in resolving contradictory data regarding the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Cross-Species Comparisons : Test stability in liver microsomes from multiple species (e.g., human, rat, monkey) to identify species-specific metabolism .
- Isotope Labeling : Use -labeled analogs (synthesized via nucleophilic substitution) to track metabolites via PET imaging or LC-MS .
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways .
Q. What advanced computational methods are employed to predict the binding affinity of this compound derivatives to target receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on fluorine’s electronegativity and hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations) to identify key residues for SAR optimization .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications, validated by experimental IC data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
